REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([CH:17]([CH3:21])[C:18]([OH:20])=[O:19])[CH:11]=[CH:10]2.[CH3:22]O>>[CH3:22][O:19][C:18](=[O:20])[CH:17]([C:12]1[CH:11]=[CH:10][C:9]2[C:14](=[CH:15][CH:16]=[C:7]([OH:6])[CH:8]=2)[CH:13]=1)[CH3:21]
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Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
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Name
|
|
Quantity
|
2100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
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Duration
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6 h
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Type
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DISTILLATION
|
Details
|
Methanol (1000 ml) was distilled off
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mass
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Type
|
ADDITION
|
Details
|
was poured onto ice water (3000 ml)
|
Type
|
FILTRATION
|
Details
|
Crude 6 was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from a mixture of ethyl acetate:hexane (1:5)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)C1=CC2=CC=C(C=C2C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 g | |
YIELD: PERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |